Formic Acid O-d

Mass Spectrometry Quantitative Analysis Internal Standard

Standard deuterated solvents (CDCl3, DMSO-d6) fail to dissolve strongly polar biomolecules, compromising NMR data quality. Formic Acid O-d (CAS 925-94-0, ≥98 atom% D, 95 wt.% in D2O) provides high solubility and deuteration for clean 1H/13C spectra of amino acids, hydroxyl carboxylic acids, and nucleosides. • Eliminates OH/H2O proton interference for accurate integration. • +1 Da mass shift enables unambiguous SIL-IS LC-MS/MS quantitation of formate. • Argon-charged packaging preserves isotopic purity; shipped as UN 1779 (Class 8/3).

Molecular Formula CH2O2
Molecular Weight 47.031 g/mol
CAS No. 925-94-0
Cat. No. B056316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormic Acid O-d
CAS925-94-0
SynonymsFormic Acid-O-d;  Formic Acid-O-d1;  Methanoic Acid (HCO2D)
Molecular FormulaCH2O2
Molecular Weight47.031 g/mol
Structural Identifiers
SMILESC(=O)O
InChIInChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i/hD
InChIKeyBDAGIHXWWSANSR-DYCDLGHISA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formic Acid O-d (CAS 925-94-0) Procurement Guide: Properties and Core Identification


Formic Acid O-d (CAS 925-94-0), also known as formic acid-d or deuterio formate, is the deuterium-labeled isotopologue of formic acid with the molecular formula HCOOD [1]. This compound replaces the hydroxyl hydrogen with deuterium, resulting in a molecular weight of 47.03 g/mol—approximately 1 Da heavier than non-deuterated formic acid (HCOOH, MW 46.03 g/mol) . Commercial specifications typically require ≥98 atom % D isotopic purity, supplied as a 95 wt. % solution in D2O . As a deuterated carboxylic acid, it serves primarily as an NMR solvent, spectroscopic reference standard, and mechanistic probe in applications where its isotopic label provides distinct analytical signatures [2].

Formic Acid O-d (CAS 925-94-0) vs. Non-Deuterated Formic Acid: Why Interchangeability Fails


Formic Acid O-d and its non-deuterated counterpart are not interchangeable in analytical and mechanistic applications due to quantifiable differences in molecular mass, acidity, and spectroscopic behavior. The substitution of hydrogen with deuterium alters the zero-point energy of the O–D bond, producing a measurable secondary equilibrium isotope effect on the acid dissociation constant (pKa) [1]. In NMR spectroscopy, the deuterium nucleus (spin I=1) produces a distinct signal and eliminates proton background interference from the solvent [2]. For mass spectrometry, the +1 Da mass shift enables precise isotope dilution quantitation . Additionally, neutron scattering experiments rely on the differential scattering cross-section between hydrogen and deuterium to resolve molecular structure [3]. These inherent physicochemical differences mean that substituting non-deuterated formic acid directly invalidates quantitative analytical methods and obscures mechanistic interpretations.

Formic Acid O-d (CAS 925-94-0): Quantitative Comparative Evidence vs. Alternatives


Formic Acid O-d vs. HCOOH: Molecular Mass Difference for Isotope Dilution Mass Spectrometry

Formic Acid O-d exhibits a +1 Da mass shift relative to non-deuterated formic acid (HCOOH). This mass difference is the foundation for its use as an internal standard in isotope dilution mass spectrometry (IDMS) . The deuterium label produces a distinct MS signal without altering chromatographic retention time, enabling precise quantification of formic acid analytes in complex biological and environmental matrices.

Mass Spectrometry Quantitative Analysis Internal Standard Isotope Dilution

Formic Acid O-d vs. HCOOH: NMR Solvent Background Elimination

In 1H NMR spectroscopy, the hydroxyl proton of non-deuterated formic acid (HCOOH) produces a strong singlet resonance (δ ~8-12 ppm) that obscures analyte signals in the same region [1]. Formic Acid O-d (HCOOD) replaces this proton with deuterium, which resonates at a different frequency (15.351 MHz vs. 100 MHz for 1H at 2.35 T) and does not appear in standard 1H NMR spectra [2]. This eliminates solvent interference and improves spectral signal-to-noise ratio.

NMR Spectroscopy Deuterated Solvent Proton NMR Biomolecular Structure

Formic Acid O-d (DCOOH) vs. HCOOH: Secondary Equilibrium Isotope Effect on Acidity

Deuteration at the formyl carbon (DCOOH, a closely related isotopologue) produces a measurable secondary equilibrium isotope effect on the acid dissociation constant. The ratio of ionization constants for formic acid versus DCOOH was determined experimentally [1]. This difference, while small, is statistically significant and must be accounted for when preparing deuterated buffers for pH-sensitive NMR studies [2].

Physical Organic Chemistry Isotope Effects Buffer Preparation pKa

Formic Acid O-d (HCOOD) vs. HCOOH: Neutron Scattering Contrast for Structural Analysis

Hydrogen (1H) and deuterium (2H) have dramatically different neutron scattering cross-sections. Deuterium's coherent scattering cross-section (5.592 barn) and incoherent cross-section (2.05 barn) are very different from hydrogen's (1.758 barn and 80.26 barn, respectively) [1]. This contrast enables isotopic substitution techniques (e.g., H/D exchange) where Formic Acid O-d is used to selectively 'label' specific hydrogen-bonding sites, allowing researchers to resolve intermolecular correlations and hydrogen-bond network geometry in liquid and solid-state systems [2][3].

Neutron Scattering Materials Science Hydrogen Bonding Structural Biology

Formic Acid O-d (DCOOH vs. HCOOD): Position-Specific Deuteron Quadrupole Coupling Constants

Deuterium quadrupole coupling constants (DQCC) are exquisitely sensitive to the local electronic environment. Measurements in single crystals of DCOOH and HCOOD (Formic Acid O-d) reveal distinct DQCC values for the formyl deuteron (C–D) versus the hydroxyl deuteron (O–D) [1]. This positional specificity allows solid-state 2H NMR to probe hydrogen-bond geometry and dynamics at defined molecular sites, a capability absent in non-deuterated formic acid.

Solid-State NMR Deuterium NMR Hydrogen Bonding Quadrupole Coupling

Formic Acid O-d vs. Other Deuterated Acids: Solubilizing Capacity for Polar Biomolecules

While several deuterated acids (e.g., acetic acid-d4, DCl) serve as NMR solvents, Formic Acid O-d offers a unique combination of high polarity, strong hydrogen-bonding capacity, and a relatively high dielectric constant that is particularly effective for solubilizing highly polar biomolecules . Non-deuterated formic acid has been demonstrated as an inexpensive and practical 13C NMR solvent for strongly polar amino acids and their derivatives, outperforming more common deuterated solvents like DMSO-d6 and CD3OD for certain analytes [1]. Formic Acid O-d extends this capability to modern, deuterium-locked NMR instrumentation.

NMR Sample Preparation Biomolecular NMR Amino Acid Analysis Solubility

Formic Acid O-d (CAS 925-94-0): High-Value Procurement Application Scenarios


NMR Spectroscopy of Polar Biomolecules and Amino Acid Derivatives

Procure Formic Acid O-d as a deuterated NMR solvent for analyzing strongly polar biomolecules, including amino acids, hydroxyl carboxylic acids, and nucleosides, that exhibit poor solubility in standard deuterated solvents such as CDCl3 or DMSO-d6 [1]. The combination of high polarity and strong hydrogen-bonding capacity enables the acquisition of high-quality 1H and 13C NMR spectra for otherwise challenging analytes. The deuterium label eliminates interfering solvent proton signals, improving spectral clarity and integration accuracy .

Isotope Dilution Mass Spectrometry (IDMS) for Trace-Level Formic Acid Quantitation

Use Formic Acid O-d as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods for quantifying trace formic acid or formate in complex biological fluids (e.g., plasma, urine), environmental samples, or food matrices [1]. The +1 Da mass difference relative to endogenous formic acid provides unambiguous MS/MS transition differentiation while maintaining identical chromatographic retention time and ionization efficiency. This minimizes matrix effects and ensures method precision required for regulated bioanalysis .

Mechanistic Reaction Studies via Kinetic Isotope Effects (KIE)

Employ Formic Acid O-d to probe reaction mechanisms through kinetic isotope effect (KIE) measurements [1]. Comparing reaction rates of HCOOH versus DCOOH or HCOOD reveals whether cleavage of the O–H/O–D bond is involved in the rate-determining step. The experimental KIE value (k_H/k_D) provides direct evidence for transition-state structure and is essential for validating catalytic mechanisms in both homogeneous and heterogeneous systems, including hydrogen storage and fuel cell research .

Neutron Scattering and Diffraction for Hydrogen-Bond Network Analysis

Procure Formic Acid O-d (HCOOD) or its fully deuterated analog (DCOOD) for neutron scattering experiments employing H/D isotopic substitution [1]. The distinct coherent and incoherent neutron scattering cross-sections of deuterium versus hydrogen enable contrast variation techniques that isolate intermolecular structural correlations, particularly hydrogen-bonding networks in liquids, glasses, and crystalline materials . This approach is indispensable for resolving the geometry of formic acid dimers, chains, and clusters in the condensed phase [2].

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